BTK Inhibitory Potency: 5-Bromofuran-pyrazoloimidazole vs. Pyrazolo[1,5-a]pyrazine BTK Inhibitors from the Same Patent Series
The target compound (US 20240083900 A1, Example 150) demonstrates a BTK enzyme IC₅₀ of 1 nM [1]. Within the same patent disclosure, structurally related pyrazolo[1,5-a]pyrazine analogs exhibit a range of potencies, with some examples (e.g., Example 236) showing weaker activity (IC₅₀ = 5.5 nM) and others achieving comparable <1 nM values [2]. This indicates that the pyrazolo[1,5-a]imidazole scaffold is capable of matching or exceeding the potency of the more extensively explored pyrazolo[1,5-a]pyrazine core while offering scaffold diversity for intellectual property positioning and resistance profiling.
| Evidence Dimension | BTK enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | Example 236 (pyrazolo[1,5-a]pyrazine): IC₅₀ = 5.5 nM; Example 66 (pyrazolo[1,5-a]pyrazine): IC₅₀ <1 nM. Ibrutinib literature IC₅₀ ≈ 0.5 nM (cross-assay). |
| Quantified Difference | 5.5-fold more potent than Example 236; equipotent to Example 66. Cross-assay comparison to ibrutinib suggests low-nanomolar competitive range. |
| Conditions | In vitro BTK enzyme assay; exact protocol not publicly specified but referenced in BindingDB as 'The purpose of the BTK in vitro assay is to determine compound potency against BTK through the measurement of IC₅₀.' |
Why This Matters
A 5.5-fold potency advantage over a structurally close pyrazolopyrazine analog underscores the critical role of the pyrazolo[1,5-a]imidazole core for maintaining target affinity, justifying its selection over alternative scaffolds in the same patent family.
- [1] BindingDB Entry BDBM658457, referencing US 20240083900 A1 Example 150. BTK IC₅₀ = 1 nM. View Source
- [2] BindingDB Entry BDBM658410, referencing US 20240083900 A1 Example 236. BTK IC₅₀ = 5.5 nM. BindingDB Entry BDBM658428, Example 66. BTK IC₅₀ <1 nM. View Source
